N-(4-aminophenyl)-2-phenylacetamide
Description
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Properties
IUPAC Name |
N-(4-aminophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVNUAEZMDIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis Methodology
- Starting Materials : 4-aminophenol and acetic anhydride.
- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
- Conditions : The reaction typically occurs under reflux conditions to ensure complete conversion.
Scientific Research Applications
The applications of N-(4-aminophenyl)-2-phenylacetamide span several scientific disciplines:
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties. Studies indicate its efficacy as an anti-inflammatory and anticancer agent. For instance, research has demonstrated that derivatives of this compound exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The compound has shown promise as a biochemical probe in biological studies. Its ability to modulate specific molecular targets makes it a candidate for further exploration in drug development. For example, one study highlighted its antibacterial activity against various pathogens, suggesting potential applications in treating bacterial infections .
Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials such as polymers and dyes. Its unique chemical structure allows it to impart desirable properties to materials, enhancing their performance in various industrial applications.
Case Studies
Several case studies illustrate the effectiveness of this compound in different contexts:
Case Study 1: Antibacterial Evaluation
A series of derivatives were synthesized and evaluated for antibacterial activity against strains like Xanthomonas oryzae. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than traditional antibiotics, highlighting their potential as new antibacterial agents .
Case Study 2: Cancer Research
Research focusing on the compound's anticancer properties revealed that it induces apoptosis in ovarian cancer cells. The study employed various assays to confirm the compound's mechanism of action, which involves modulation of histone acetylation and inhibition of histone deacetylases .
Q & A
What are the key structural features of N-(4-aminophenyl)-2-phenylacetamide that influence its biological activity?
The compound’s bioactivity arises from its dual aromatic systems (phenyl and 4-aminophenyl groups) and the acetamide linker. The 4-aminophenyl group enables hydrogen bonding with biological targets, while the phenylacetamide moiety provides steric bulk and lipophilicity, influencing membrane permeability. Comparative studies with analogs (e.g., N-(4-aminophenyl)benzamide) show that replacing the phenyl group with bulkier substituents reduces activity due to steric hindrance .
How can researchers optimize the synthetic yield of this compound?
A common method involves coupling 4-aminophenylamine with phenylacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Yield optimization requires precise stoichiometric ratios (1:1.2 amine:acyl chloride) and temperature control (0–5°C during addition, followed by room-temperature stirring). Post-reaction purification via recrystallization (ethanol/water) improves purity. TLC monitoring (hexane:ethyl acetate, 9:1) ensures reaction completion .
What analytical techniques are critical for confirming the purity and structure of this compound?
- NMR spectroscopy : Confirms the presence of the aromatic protons (δ 6.8–7.4 ppm) and acetamide NH (δ 9.2–9.6 ppm).
- HPLC : Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient.
- Mass spectrometry (ESI-MS) : Validates the molecular ion peak ([M+H]⁺ at m/z 255.1) .
How does the compound’s stability vary under different storage conditions?
This compound is hygroscopic and prone to oxidation. Long-term stability requires storage in amber vials under nitrogen at −20°C. Degradation products (e.g., oxidized 4-aminophenyl groups) can be identified via HPLC-UV at 254 nm. Stability studies in DMSO (1 mM) show <5% decomposition over 30 days when stored at −80°C .
What strategies address contradictory bioactivity data across studies?
Contradictions often arise from impurities or assay conditions. For example, inconsistent enzyme inhibition results may stem from residual solvents (e.g., DMF) interfering with assays. Mitigation steps:
- Repurify batches showing anomalous activity.
- Standardize assay protocols (e.g., buffer pH, incubation time).
- Validate target engagement using orthogonal methods (e.g., SPR or ITC) .
How can structure-activity relationship (SAR) studies guide derivative design?
Key modifications to explore:
- Substitution on the phenyl ring : Electron-withdrawing groups (e.g., -Cl) enhance electrophilic interactions.
- Acetamide linker replacement : Thioacetamide or sulfonamide linkers alter solubility and binding kinetics.
- Amino group functionalization : Acylation reduces metabolic instability but may hinder target binding .
What are the common pitfalls in scaling up synthesis for in vivo studies?
- Exothermic reactions : Poor temperature control during acylation causes side products (e.g., dimerization).
- Solvent selection : Transitioning from DMF to THF improves scalability but may lower yields.
- Purification challenges : Column chromatography is impractical for large batches; switch to fractional crystallization .
How does the compound interact with cytochrome P450 enzymes?
In vitro microsomal assays reveal moderate CYP3A4 inhibition (IC₅₀ ≈ 15 µM), suggesting potential drug-drug interactions. Metabolite identification (LC-MS/MS) shows hydroxylation at the phenyl ring. Researchers should screen for CYP-mediated toxicity in preclinical models .
What computational methods predict the compound’s binding modes?
- Molecular docking (AutoDock Vina) : Simulates binding to targets like COX-2 or kinase domains.
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Prioritize derivatives with improved logP (2.5–3.5) and polar surface area (<90 Ų) .
How can researchers validate off-target effects in cellular assays?
- Broad-spectrum kinase profiling (KinomeScan) : Identifies unintended kinase inhibition.
- Transcriptomic analysis (RNA-seq) : Detects pathway-level perturbations (e.g., apoptosis or inflammation).
- Chemical proteomics (ABPP) : Maps interaction networks using clickable probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
